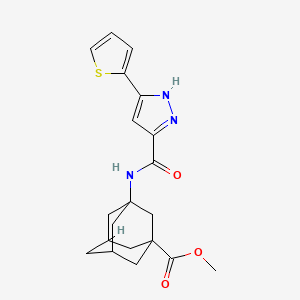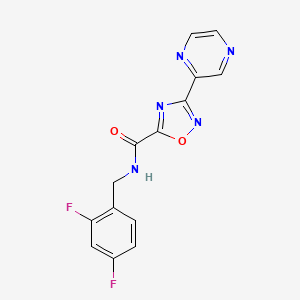
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an ethoxypropyl group at the 3rd position, and a mercapto group at the 2nd position, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazolin-4(3H)-one and 3-ethoxypropylamine.
Formation of Intermediate: The 6-bromoquinazolin-4(3H)-one is reacted with 3-ethoxypropylamine under suitable conditions to form an intermediate.
Introduction of Mercapto Group: The intermediate is then treated with a thiolating agent, such as thiourea, to introduce the mercapto group at the 2nd position, yielding the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Quinazolinone derivatives are known for their pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The bromine atom and mercapto group can form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one include other quinazolinone derivatives with different substituents. For example:
6-bromo-2-mercaptoquinazolin-4(3H)-one: Lacks the ethoxypropyl group, which may affect its solubility and biological activity.
3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one: Lacks the bromine atom, which may influence its reactivity and interactions with molecular targets.
6-bromo-3-(3-ethoxypropyl)quinazolin-4(3H)-one:
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
6-bromo-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-2-18-7-3-6-16-12(17)10-8-9(14)4-5-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQBRZNELVHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)


